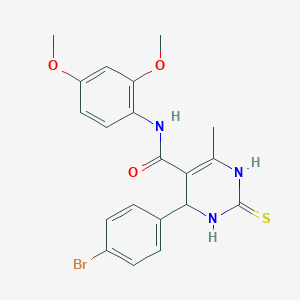
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O3S and its molecular weight is 462.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , also known as a pyrimidine derivative, has garnered attention due to its potential biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula : C20H20BrN3O3S
- Molecular Weight : 462.36 g/mol
- IUPAC Name : N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Biological Activity Overview
Pyrimidine derivatives have been extensively studied for their biological activities. The specific compound has shown promise in various areas:
-
Antimicrobial Activity :
- Research indicates that pyrimidine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen (bromine) and methoxy groups enhances these activities.
- A study highlighted that similar pyrimidine compounds exhibited potent activity against pathogens like E. coli and S. aureus, suggesting that structural modifications can lead to improved efficacy against microbial strains .
- Antiviral Properties :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their molecular structure. Key factors include:
- Substituents : The presence of electron-withdrawing groups (like bromine) or electron-donating groups (like methoxy) can significantly affect the compound's reactivity and interaction with biological targets.
- Positioning of Functional Groups : The location of substituents on the pyrimidine ring can alter pharmacokinetic properties and biological efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antiviral | Inhibits HIV integrase activity | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy :
A study synthesized a series of pyrimidine derivatives and tested their antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibition zones comparable to standard antibiotics . -
Antiviral Mechanism :
In vitro assays showed that certain pyrimidine derivatives could inhibit the strand transfer reaction of HIV integrase with IC50 values in the low micromolar range, indicating strong potential as antiviral agents . -
Cytotoxicity Assessment :
Evaluation of cytotoxic effects on HeLa cells revealed that the compound induced cell death through apoptosis pathways, with IC50 values suggesting substantial anticancer potential .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-11-17(18(24-20(28)22-11)12-4-6-13(21)7-5-12)19(25)23-15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBXEUKKZYJKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














